molecular formula C10H7FN2O B10973027 (3-fluorophenyl)(1H-pyrazol-1-yl)methanone

(3-fluorophenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B10973027
M. Wt: 190.17 g/mol
InChI Key: JJLOGXUUDNQXKL-UHFFFAOYSA-N
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Description

(3-fluorophenyl)(1H-pyrazol-1-yl)methanone is an organic compound that belongs to the class of benzoylpyrazoles. These compounds are characterized by a benzoyl group substituted with a pyrazole ring. The presence of the fluorine atom in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)(1H-pyrazol-1-yl)methanone typically involves the acylation of pyrazole derivatives. One common method is the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with 1H-pyrazole in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

(3-fluorophenyl)(1H-pyrazol-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The fluorine atom enhances the binding affinity of the compound to its target by forming strong hydrogen bonds and van der Waals interactions . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-fluorophenyl)(1H-pyrazol-1-yl)methanone is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. This makes it a valuable compound in various applications, particularly in medicinal chemistry, where fluorinated compounds are known for their improved pharmacokinetic properties .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

(3-fluorophenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C10H7FN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12-13/h1-7H

InChI Key

JJLOGXUUDNQXKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N2C=CC=N2

Origin of Product

United States

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